N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of specific anilines with triphosgene or isocyanates to form urea derivatives. For example, N-(4-chloro-3-trifluoromethylphenyl)-N′-(p-substitutedphenyl) ureas were synthesized by reacting 4-chloro-3-trifluoromethylaniline with triphosgene and p-substituted aniline (Liu He-qin, 2010). This process is characterized by its one-pot nature and the use of readily available starting materials.
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated through techniques like NMR, IR, and X-ray diffraction, providing detailed insights into their geometric and electronic structures. A study on a similar compound, 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, showcases the use of NMR, MS, and FT-IR spectra alongside X-ray diffraction for structural characterization (Zhixu Zhou et al., 2021).
Chemical Reactions and Properties
The reactivity and chemical behavior of N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea and related compounds are complex, involving various reactions that highlight their potential in synthetic chemistry and medicinal applications. For instance, the synthesis of new urea derivatives from isatoic anhydride and aryl aldehydes using urea or thiourea as an ammonia surrogate demonstrates the versatility of these compounds in organic synthesis (P. Naidu et al., 2014).
Scientific Research Applications
Crystal Structure and Pesticide Applications
- Crystal Structure Analysis : The compound has been analyzed for its crystal structure, particularly in the context of benzoylurea pesticides, revealing specific dihedral angles and hydrogen bonding patterns (Jeon, Kang, Lee, & Kim, 2014).
Anticancer Activity
- Anticancer Properties : Synthesized derivatives of this compound have shown significant anticancer activity, particularly against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Chemical Reactions and Derivatives
- Chemical Reaction Analysis : Studies have explored the reactions of derivatives of this compound, such as anthranilic acid, with various reagents, leading to a range of products with potential applications in chemistry and pharmacology (Papadopoulos, 1984).
Imaging Applications
- Imaging in Medical Research : Compounds structurally related to this chemical have been used in synthesizing imaging agents for positron emission tomography (PET), highlighting their potential in medical diagnostics and research (Holt, Ravert, Dannals, & Pomper, 2006).
Synthesis and Chemical Properties
- Chemical Synthesis and Properties : Research has delved into the synthesis of various derivatives, exploring their chemical properties and potential uses in different scientific fields, including pharmaceuticals (Smith, El‐Hiti, & Shukla, 1999).
Environmental Chemistry
- Application in Environmental Chemistry : Studies have been conducted on the gas-liquid chromatography of related compounds, such as triclocarban, indicating their relevance in environmental analytical chemistry (Heyn, Zaranyika, & Goldberg, 1982).
properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]methyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF4N4O2/c24-18-10-7-14(11-17(18)23(26,27)28)30-22(34)29-12-20-31-19-4-2-1-3-16(19)21(33)32(20)15-8-5-13(25)6-9-15/h1-11H,12H2,(H2,29,30,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOXUHUPXGFHIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CNC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432738 | |
Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea | |
CAS RN |
330796-24-2 | |
Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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